2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.349. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research has been conducted on the synthesis of indolo[2,1-a]isoquinoline and pyrrolo[2,1-a]isoquinoline nuclei, important for their potential applications in pharmaceuticals and materials science. Lötter et al. (2007) describe a method for synthesizing these compounds from N-benzylindole or ethyl 1H-indol-1-ylacetate precursors, utilizing Suzuki–Miyaura coupling reactions followed by a nucleophilic attack that forms the target compounds (Lötter et al., 2007).
Antiviral Activity
Research into the antiviral properties of derivatives has led to the identification of compounds with potential therapeutic effects. Ivashchenko et al. (2014) synthesized derivatives that showed efficacy against influenza A virus in vitro and in vivo, demonstrating the potential of these compounds in antiviral therapy (Ivashchenko et al., 2014).
Applications in Solar Energy
The application of carboxylated cyanine dyes in dye-sensitized solar cells highlights the potential of these compounds in improving photoelectric conversion efficiency. Wu et al. (2009) found that co-sensitization with these dyes can significantly enhance the performance of solar cells, suggesting a promising avenue for the development of more efficient renewable energy technologies (Wu et al., 2009).
Heterocyclic Compound Synthesis
Ohta (2010) developed a copper-catalyzed synthesis method for 2-(aminomethyl)indole and related compounds, showcasing the utility of these processes in creating complex nitrogen-containing heterocycles. This work demonstrates the importance of these compounds in medicinal chemistry and drug development (Ohta, 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The exact mode of action would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects could be diverse and would depend on the specific context in which the compound is acting.
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-13-5-1-2-7-16(13)19(23)21(18)10-9-14-12-20-17-8-4-3-6-15(14)17/h1-8,12,20H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHCGSGZRLUISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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